2-aminoacetic acid;2-carbamimidoyl-1,1-dimethylguanidine
Description
Structure
2D Structure
Properties
CAS No. |
121369-64-0 |
|---|---|
Molecular Formula |
C6H16N6O2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-aminoacetic acid;2-carbamimidoyl-1,1-dimethylguanidine |
InChI |
InChI=1S/C4H11N5.C2H5NO2/c1-9(2)4(7)8-3(5)6;3-1-2(4)5/h1-2H3,(H5,5,6,7,8);1,3H2,(H,4,5) |
InChI Key |
KOFRCHIVYXPUNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research
Advanced Synthetic Pathways for Metformin (B114582) Glycinate (B8599266)
The synthesis of metformin glycinate is a focal point of research, aiming for efficient and scalable production methods.
Chemical Reaction Mechanisms and Optimized Conditions
A prevalent method for synthesizing metformin glycinate initiates with metformin hydrochloride. google.comgoogle.comgoogle.com The process involves the liberation of the metformin base by passing a solution of metformin hydrochloride through an ion-exchange column to remove the hydrochloride counterion. google.comgoogle.comgoogle.com The freed metformin base is then dissolved in an aqueous solution.
Subsequently, glycine (B1666218) is introduced to the aqueous metformin solution at ambient temperature with continuous stirring. google.comgoogle.comgoogle.com The mixture is then heated to form a concentrated solution. google.comgoogle.comgoogle.com To facilitate the crystallization of metformin glycinate and precipitate any excess glycine, an organic solvent in which glycine is insoluble is added. google.comgoogle.comgoogle.com The excess glycine is removed by filtration. The resulting filtrate is further concentrated to induce the precipitation of the metformin glycinate salt, which is then washed and purified. google.comgoogle.comgoogle.com
Optimization of reaction conditions is crucial for maximizing yield and purity. While specific temperature and pressure conditions are not extensively detailed in the available literature, the synthesis is generally carried out at ambient temperature for the initial reaction, followed by heating to concentrate the solution. google.comgoogle.comgoogle.com
Derivatization Strategies for Structural Modification
Research into the derivatization of metformin and its salts aims to explore new chemical entities with potentially modified properties. While specific derivatization strategies for metformin glycinate are not extensively documented, general approaches for metformin can be considered. These include the synthesis of metal complexes and the creation of analogues by modifying the biguanide (B1667054) structure. nih.govjneonatalsurg.com For instance, the incorporation of amino acids like glycine or histidine into an oxovanadium(IV)-metformin structure has been explored, resulting in water-soluble complexes. nih.gov Such derivatizations can lead to compounds with altered biological activities or physicochemical characteristics.
Exploration of Novel Precursors and Synthetic Intermediates
The primary and most direct synthetic route to metformin glycinate utilizes metformin hydrochloride and glycine as the immediate precursors. google.comgoogle.comgoogle.com In this established pathway, the key synthetic intermediate is the free metformin base, which is generated in situ after the removal of the hydrochloride ion. google.comgoogle.comgoogle.com The exploration of alternative precursors is not a significant focus in the current body of research, as the existing pathway is straightforward and utilizes readily available starting materials.
Analytical Methodologies for Research Material Elucidation and Purity Assessment
A suite of sophisticated analytical techniques is indispensable for the comprehensive characterization and purity verification of newly synthesized metformin glycinate for research purposes.
Spectroscopic Techniques in Structural Confirmation (e.g., NMR, IR, UV/Vis)
Spectroscopic methods provide invaluable information about the molecular structure of metformin glycinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in confirming the structure of metformin glycinate.
The ¹H NMR spectrum of metformin glycinate exhibits characteristic chemical shifts. For instance, reported displacements include signals at approximately 2.814 ppm, 2.916 ppm, and 4.677 ppm. google.comgoogle.com
The ¹³C NMR spectrum further corroborates the structure, with reported signals at chemical shifts of approximately 37.754 ppm, 44.824 ppm, 158.761 ppm, 160.308 ppm, and 180.049 ppm. google.comgoogle.com The formation of metformin glycinate complexes can be analyzed by observing the shift in the alpha-proton signal of glycine. justia.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of metformin glycinate displays characteristic absorption bands. Key signals have been observed at approximately 3367.34 cm⁻¹, 3175.88 cm⁻¹, 1618.78 cm⁻¹, and 1573.96 cm⁻¹. google.comgoogle.com These bands are indicative of the various stretching and bending vibrations within the molecule, confirming the presence of both the metformin and glycinate moieties. google.comgoogle.comresearchgate.netnih.govresearchgate.net
UV/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is employed to determine the absorption characteristics of the compound. Metformin typically exhibits a maximum absorbance (λ_max) at around 232-233 nm. derpharmachemica.comijtsrd.com This technique is often used in quantitative analysis.
Table 1: Spectroscopic Data for Metformin Glycinate
| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | 2.814 ppm, 2.916 ppm, 4.677 ppm | google.comgoogle.com |
| ¹³C NMR | 37.754 ppm, 44.824 ppm, 158.761 ppm, 160.308 ppm, 180.049 ppm | google.comgoogle.com |
| IR Spectroscopy | 3367.34 cm⁻¹, 3175.88 cm⁻¹, 1618.78 cm⁻¹, 1573.96 cm⁻¹ | google.comgoogle.com |
| UV/Vis Spectroscopy | λ_max ≈ 232-233 nm | derpharmachemica.comijtsrd.com |
Chromatographic Methods for Research Purity Analysis (e.g., HPLC, GC-MS, LC-MS/MS)
Chromatographic techniques are essential for assessing the purity of metformin glycinate and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment. A common approach is reversed-phase HPLC using a C18 column. nih.govnih.gov Mobile phases often consist of a mixture of acetonitrile (B52724) and a buffer solution, such as potassium dihydrogen phosphate. nih.govnih.gov Detection is typically performed using a UV detector at the λ_max of metformin, around 233 nm. nih.govnih.gov Hydrophilic Interaction Chromatography (HILIC) has also been utilized for the analysis of metformin and its related substances. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of metformin typically requires a derivatization step due to the low volatility of the compound. researchgate.netrsc.org Silylation, acylation, and methylation are common derivatization approaches. researchgate.netrsc.org For instance, derivatization with N-methyl bis(trifluoroacetamide) (MBTFA) has been successfully employed. researchgate.netrsc.org The resulting derivative can then be analyzed by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of metformin glycinate in complex matrices. google.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. google.comnih.gov Analytes are typically extracted from the sample matrix using protein precipitation followed by liquid-liquid extraction. nih.gov The detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov
Table 2: Chromatographic Methods for Metformin Analysis
| Chromatographic Method | Column Type | Mobile Phase/Conditions | Detection | Reference |
|---|---|---|---|---|
| HPLC | Reversed Phase C18 | Acetonitrile and Potassium Dihydrogen Phosphate Buffer | UV at ~233 nm | nih.govnih.gov |
| GC-MS | Capillary Column (e.g., HP-1) | Requires derivatization (e.g., with MBTFA) | Mass Spectrometry (SIM mode) | researchgate.netrsc.org |
| LC-MS/MS | Reversed Phase C18 | Acetonitrile and Formic Acid in Water | Tandem Mass Spectrometry (MRM mode) | nih.gov |
Optimization of Derivatization Protocols for Analytical Research
The analytical determination of metformin and its salts, such as metformin glycinate, in biological matrices often requires a derivatization step to improve their chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). researchgate.netrsc.org Due to metformin's low volatility, derivatization is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net The optimization of these derivatization protocols is a critical aspect of method development, focusing on parameters like reaction time, temperature, and reagent volume to maximize the yield of the desired derivative. researchgate.netrsc.org
Several derivatization approaches, including silylation, acylation, and methylation, have been tested for metformin. researchgate.netrsc.org Acylation reagents, specifically perfluoroacyl anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) and N-methyl-bis(trifluoroacetamide) (MBTFA), are commonly employed. researchgate.netnih.govmdpi.com Research has shown that PFPA can react with all terminal amine/imine groups of metformin to form a stable, cyclized symmetric triazine derivative that is readily analyzable by GC-MS. mdpi.com The optimization of this reaction involved heating the sample with PFPA in ethyl acetate (B1210297) at 65°C for 30 minutes. nih.govmdpi.com
Similarly, derivatization with MBTFA has been successfully applied, leading to the formation of a trifluoroacetyl derivative of metformin. researchgate.netrsc.org The optimization of this protocol involved evaluating the effects of reaction temperature and the volume of the derivatization agent to ensure a high yield. researchgate.netrsc.org For instance, a method for analyzing metformin in surface water optimized the reaction conditions with MBTFA. rsc.org While these methods have been developed for metformin, they provide a robust foundation for the optimization of derivatization protocols for metformin glycinate, where the core metformin structure remains the analyte of interest.
Table 1: Optimized Parameters for Metformin Derivatization This table summarizes optimized conditions from various research protocols for the derivatization of metformin, which are applicable for the analytical research of metformin glycinate.
| Derivatization Reagent | Analytical Method | Key Optimized Parameters | Derivative Formed | Source |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | GC-MS | Reaction temperature and time | Trifluoroacetyl derivative | researchgate.netrsc.org |
| Pentafluoropropionic anhydride (PFPA) | GC-MS | 65°C for 30 minutes in ethyl acetate | N,N,N-tripentafluoropropionyl triazine derivative | mdpi.com |
| Methoxyamine (MeOx) & N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) | GC-MS | MeOx: 60 min at 30°C; MSTFA: 30 min at 30°C; 4h equilibration | Methoxyaminated and trimethylsilylated derivative | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of metformin glycinate at a molecular level. These in silico methods provide insights into the compound's structure, dynamics, and interactions with biological targets, complementing experimental research.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are employed to understand the three-dimensional structure, stability, and dynamic behavior of metformin. Studies on metformin hydrochloride have revealed that a non-planar tautomeric form is the most stable. arxiv.org MD simulations show that metformin forms strong hydrogen bonds with surrounding water molecules, and its extended positive charge distribution makes it a potent cationic partner for various biological targets. arxiv.org
The stability of protein-ligand systems involving metformin has also been explored. For example, MD simulations of the MATE1 transporter protein, which is involved in metformin excretion, showed that the protein structure remains stable during simulation runs of up to 200 nanoseconds, providing a reliable model for studying its interaction with metformin. acs.org In another study, the structural model for metformin was optimized using the Hartree-Fock method to determine its minimum geometric and global energy parameters before modeling its diffusion through the hOCT1 transporter. nih.gov These simulation approaches are directly transferable to the study of metformin glycinate, allowing for the investigation of how the glycinate counter-ion might influence the conformational preferences and dynamics of the metformin cation.
Table 2: Summary of Molecular Dynamics Simulation Studies on Metformin This table presents findings from MD simulations on metformin, the active component of metformin glycinate.
| Simulation Software | Method | System Studied | Key Findings | Source |
| Not Specified | Atomistic MD Simulations | Mono-protonated forms of metformin hydrochloride in water | The non-planar tautomer is most stable; forms strong hydrogen bonds with water. | arxiv.org |
| Not Specified | Molecular Dynamics (MD) | MATE1 transporter protein with metformin | Protein model is stable; metformin forms and breaks hydrogen bonds with protein residues. | acs.org |
| Gromacs | Molecular Dynamics (MD) | Catalase (CAT) protein with metformin | The CAT-metformin complex was stable and converged at 30 ns. | nih.gov |
| Spartan 18' | Hartree-Fock | Metformin molecule | Geometry optimization for developing a structural model for diffusion studies. | nih.gov |
Ligand-Target Interaction Predictions (in silico)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. unj.ac.id Numerous in silico studies have identified potential molecular targets for metformin, providing a basis for understanding the therapeutic and pleiotropic effects of metformin glycinate.
Docking studies have shown that metformin exhibits moderate binding affinities, typically between -4.5 and -5.5 kcal/mol, with key proteins involved in innate immunity and inflammation, such as MAVS, STING, IRF3, IRF7, TBK1, and NF-κB. researchgate.netmedicinescience.orgmedicinescience.org These interactions often involve the formation of multiple hydrogen bonds. For instance, metformin is predicted to form four conventional hydrogen bonds with the IRF3 binding pocket. medicinescience.org A strong interaction with AMP-activated protein kinase (AMPK), a well-established target, has also been confirmed through docking, with a binding affinity of -5.5 kcal/mol. medicinescience.orgmedicinescience.org Other research has explored metformin's interaction with E. coli dihydrofolate reductase (ecDHFR) and mitochondrial glycerophosphate dehydrogenase. nih.govnih.gov These computational predictions suggest that metformin glycinate may influence a wide range of cellular pathways.
Table 3: Predicted Molecular Targets of Metformin and Binding Affinities This table details the predicted interactions between metformin and various biological targets as determined by in silico molecular docking studies.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Source |
| AMPK | -5.5 | Strong interaction | medicinescience.orgmedicinescience.org |
| MAVS | -4.5 to -5.5 | 1 conventional hydrogen bond with ARG66 | researchgate.netmedicinescience.org |
| STING | -4.5 to -5.5 | Moderate binding affinity | researchgate.netmedicinescience.org |
| IRF3 | -5.3 | 4 conventional hydrogen bonds | medicinescience.org |
| IRF7 | -5.3 | 4 conventional hydrogen bonds | medicinescience.org |
| RIG-I | -4.5 | 4 conventional hydrogen bonds | medicinescience.org |
| TBK1 | -4.5 to -5.5 | Moderate binding affinity | researchgate.netmedicinescience.org |
| ecDHFR | Not specified | Competitive inhibition | nih.gov |
| Mitochondrial Glycerophosphate Dehydrogenase | Not specified | Docking simulation performed | nih.gov |
Structure-Activity Relationship (SAR) Studies of Metformin Glycinate Analogs
Structure-Activity Relationship (SAR) studies are crucial for designing new analogs with improved efficacy or altered pharmacological profiles. For metformin, chemical modifications of the core biguanide structure have led to derivatives with distinct properties. nih.govmdpi.com These studies provide a framework for the rational design of metformin glycinate analogs.
Research on sulfonamide-based derivatives of metformin has shown that the nature of substituents on the aromatic ring significantly influences biological activity. For example, compounds with two or three methyl groups on the aromatic ring demonstrated a significant increase in glucose uptake in endothelial cells. nih.gov In another series of sulfonamide derivatives, those with alkyl chains or a trifluoromethyl substituent also elevated glucose utilization, while an acetyl group conferred more profound anti-coagulant effects, albeit with higher cytotoxicity. mdpi.com Similarly, SAR studies on imeglimin, another biguanide, revealed that the presence of electron-donating groups on the aryl moiety was important for enhancing antidiabetic activity. nih.gov These findings suggest that modifications to either the metformin or glycinate portion of metformin glycinate could be strategically employed to modulate its activity.
Table 4: Structure-Activity Relationship Insights from Metformin Analogs This table summarizes how structural modifications to the metformin scaffold influence biological activity, providing a basis for designing metformin glycinate analogs.
| Analog Series | Structural Modification | Impact on Activity | Source |
| Sulfonamide derivatives | Two or three methyl groups on the aromatic ring | Significantly increased glucose uptake. | nih.gov |
| Sulfonamide derivatives | Alkyl chain or trifluoromethyl group | Elevated glucose utilization. | mdpi.com |
| Sulfonamide derivatives | Acetyl group | More profound anti-coagulant effects but higher cytotoxicity. | mdpi.com |
| Imeglimin derivatives | Electron-donating groups on the aryl moiety | Enhanced antidiabetic activity. | nih.gov |
| Sulfenamide (B3320178)/Sulfonamide derivatives | Addition of sulfenamide or sulfonamide groups | More evident anti-coagulant properties than metformin. | preprints.org |
Quantum Chemical Investigations and Electronic Structure Properties
Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are used to investigate the electronic structure, molecular geometry, and thermodynamic properties of molecules. materialsciencejournal.orgresearchgate.net Such studies on metformin provide fundamental data on its reactivity and intermolecular interactions.
Table 5: Summary of Quantum Chemical Investigations on Metformin This table outlines the methods and key findings from quantum chemical studies on metformin.
| Computational Method | Basis Set | Property Investigated | Key Finding | Source |
| DFT (B3LYP) & HF | 6-31G** | Molecular geometry, vibrational frequencies, thermodynamic properties | DFT yielded vibrational frequencies closer to experimental values. ZPVE calculated as 107.97 kcal/mol (DFT). | materialsciencejournal.org |
| DFT (PBE0-D3(BJ)) | def2-TZVP | Adsorption energy onto functionalized graphitic carbon nitride | Adsorption energies ranged from 19.1 to 131.6 kcal/mol. | researchgate.net |
| Spartan 9 package | Not specified | Charge delocalization | Negative charge on nitrogen is partially delocalized, facilitating proton transfer. | google.com |
| DFT (B3LYP-D, PW91-D) | Not specified | Adsorption on boron nitride fullerenes | The –NH group of metformin can chemisorb on the boron atom of B12N12 and B16N16 fullerenes. | researchgate.netresearchgate.net |
Investigation of Molecular and Cellular Mechanisms in Pre Clinical Models
Modulation of Cellular Signaling Pathways
Activation of AMP-Activated Protein Kinase (AMPK) Pathways (in vitro/cellular)
Metformin (B114582) glycinate (B8599266) has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. medchemexpress.com This activation is a key mechanism underlying its cellular effects. The canonical pathway for AMPK activation by metformin involves the inhibition of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio. mdpi.comnih.govnih.gov This shift in cellular energy status is detected by AMPK, leading to its activation through phosphorylation. mdpi.comnih.gov
In vitro studies using various cell lines have demonstrated the activation of AMPK by metformin. For instance, in hepatocytes, metformin treatment leads to AMPK activation, which in turn reduces the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This activation of AMPK is considered a primary reason for the pleiotropic beneficial effects of the drug. nih.gov Studies in isolated rat skeletal muscles have also shown that metformin stimulates glucose uptake concurrently with AMPK activation. nih.govnih.gov
While the primary mechanism is linked to cellular energy status, there is also evidence suggesting that metformin might directly interact with the γ-subunit of the AMPK complex, inducing a conformational change that facilitates its phosphorylation and activation by upstream kinases. researchgate.net However, this direct interaction mechanism is still a subject of debate. researchgate.net
It is also noted that the activation of AMPK by metformin can be dose- and time-dependent. nih.gov In primary human hepatocytes, metformin at concentrations above 0.2 mM was found to activate AMPK. nih.gov
Table 1: In Vitro Studies on Metformin and AMPK Activation
| Cell Type | Metformin Concentration | Duration | Observed Effect on AMPK | Reference |
| Hepatocytes | Not Specified | Not Specified | Activation of AMPK, reduction of ACC activity | nih.gov |
| Rat Epitrochlearis Muscles | Not Specified | Not Specified | Increased AMPK activity and glucose uptake | nih.gov |
| Human Hepatocytes | > 0.2 mM | Not Specified | Activation of AMPK | nih.gov |
| Renal Cell Carcinoma Cells | Various | Not Specified | Activation of AMPK | nih.gov |
Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling (in vitro/cellular)
Metformin glycinate has been demonstrated to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, often as a direct consequence of AMPK activation. medchemexpress.com The AMPK-mTOR pathway is a critical axis that regulates cell growth, proliferation, and autophagy. dovepress.com
In various cancer cell lines, the anti-proliferative effects of metformin are attributed to the activation of AMPK, which then leads to the inhibition of mTOR signaling. nih.gov This has been observed in in vitro studies on breast cancer cells and renal cell carcinoma cells. nih.gov The inhibition of mTOR by metformin results in a downstream reduction of protein synthesis and cellular proliferation. nih.gov For example, in human hepatocellular carcinoma (HCC) cells, metformin treatment led to the inhibition of the phosphorylation of mTOR and its downstream target, p70 S6 Kinase. dovepress.com
The mechanism involves the AMPK-mediated phosphorylation and activation of the tuberous sclerosis complex (TSC) tumor suppressor, which in turn inhibits the mTORC1 complex. nih.gov In mouse liver and primary mouse and human hepatocytes, metformin has been shown to strongly inhibit mTORC1 signaling. nih.gov This inhibition of mTORC1 by metformin also leads to a significant decrease in protein synthesis in hepatocytes. nih.gov
It's important to note that some studies suggest that metformin can also inhibit mTORC1 signaling in an AMPK-independent manner. jscimedcentral.com This alternative pathway may involve the regulation of RAG GTPases, which are also crucial for mTORC1 activation. jscimedcentral.com
Table 2: In Vitro Studies on Metformin and mTOR Inhibition
| Cell Type | Metformin Concentration | Duration | Observed Effect on mTOR | Reference |
| Renal Cell Carcinoma Cells | Various | Not Specified | Inhibition of mTOR signaling | nih.gov |
| Human Hepatocellular Carcinoma (HCC) Cells | Not Specified | Not Specified | Reduced phosphorylation of mTOR and p70 S6 Kinase | dovepress.com |
| Mouse and Human Hepatocytes | > 0.2 mM | Not Specified | Strong inhibition of mTORC1 signaling | nih.gov |
| Human Islets | 2.4 µg/mL | 48 hours | Inhibition of pathways linked to mTOR signaling | unipi.it |
Regulation of Gene Expression and Proteomics in Cell Lines
Metformin has been shown to induce significant changes in gene expression and the proteomic profile of various cell lines. These alterations are often linked to its primary mechanisms of action, including AMPK activation and the inhibition of mitochondrial respiration.
In oral squamous cell carcinoma (OSCC) cells, metformin treatment for 6 days was found to reprogram cancer regulation, affecting pathways related to the cell cycle, ribosome function, and cytokine expression. jcancer.org RNA-sequencing of Cal27 and HSC-2 cell lines revealed thousands of differentially expressed genes following metformin treatment. jcancer.org Interestingly, while some anti-cancer pathways were activated, pro-inflammatory and inflammatory cytokines were also upregulated, which might be associated with chemoresistance in a culture system. jcancer.org
Proteomic studies have also provided insights into the cellular response to metformin. In a study on human islets exposed to pro-inflammatory cytokines, shotgun label-free proteomics analysis identified over 3000 proteins. unipi.it Metformin treatment modulated the expression of 231 of these proteins, affecting pathways involved in inflammation, immune reactions, and mTOR signaling. unipi.it Specifically, proteins involved in defense against oxidative stress, metabolism, and protein synthesis were inversely regulated in the presence of metformin compared to cytokine treatment alone. unipi.it
A comprehensive proteomic analysis of metformin exposure identified 97 associated proteins in at least one study, with gene enrichment analysis pointing towards an effect on intestinal tissues. medrxiv.org In breast tumor cells, proteomic analysis using LC-MS/MS showed that a 25 mM metformin treatment significantly decreased the expression of proteins like SSR3, THAP3, FTH1, NEFM, ANP32A, ANP32B, and KRT7, while increasing the expression of GARS. egetipdergisi.com.tr
Furthermore, quantitative in vivo proteomics of metformin response in the liver revealed both AMPK-dependent and -independent signaling networks. nih.gov This study identified the inducible binding of 250 proteins following metformin treatment, with 44% of these binding events being dependent on the upstream kinase LKB1. nih.gov
Table 3: Selected Proteins and Genes Regulated by Metformin in Cell Lines
| Cell Line/Tissue | Method | Key Findings | Reference |
| Oral Squamous Carcinoma Cells (Cal27, HSC-2) | RNA-seq | Reprogrammed cancer regulation; altered cell cycle, ribosome, and cytokine pathways. | jcancer.org |
| Human Islets | Shotgun Proteomics | Modulated 231 proteins; inhibited inflammation and mTOR signaling pathways. | unipi.it |
| Breast Tumor Cells | LC-MS/MS Proteomics | Decreased expression of SSR3, THAP3, FTH1, NEFM, ANP32A, ANP32B, KRT7; increased GARS. | egetipdergisi.com.tr |
| Mouse Liver | Quantitative Proteomics | Identified 250 proteins with inducible 14-3-3 binding, 44% LKB1-dependent. | nih.gov |
| HIV-infected 293T, Jurkat, and PBMCs | Western Blot | Enhanced HIV gene expression and transcription. | preprints.org |
Effects on Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activation (in vitro/cellular)
Metformin has been shown to exert protective effects against oxidative stress through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.comfrontiersin.org Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes. frontiersin.org
In vitro studies have demonstrated that metformin can activate the Nrf2 pathway in various cell types. For example, in human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions to model gestational diabetes, metformin treatment restored the downregulation of Nrf2 induced by high glucose. frontiersin.org This activation of Nrf2 by metformin was associated with an increase in the expression of its target gene, heme oxygenase-1 (HO-1), which has antioxidant properties. frontiersin.org
The activation of Nrf2 by metformin has also been observed in the context of neuroinflammation. In primary neurons and astrocytes, metformin was found to upregulate anti-inflammatory mediators by activating the Nrf2-ARE (antioxidant response element) signaling pathway. nih.gov This suggests that metformin's anti-neuroinflammatory effects are, at least in part, mediated by Nrf2 activation. nih.gov
Furthermore, in a model of type 2 diabetic osteoporosis using MC3T3-E1 cells, metformin was found to alleviate high-glucose-induced oxidative stress by activating the Nrf2/HO-1 signaling pathway. researchgate.net This activation helped to reduce the production of reactive oxygen species (ROS) induced by the high glucose environment. researchgate.net Studies have also suggested that metformin can enhance the translocation of Nrf2 into the nucleus, where it can bind to the ARE and initiate the transcription of antioxidant genes. mdpi.com The activation of the Nrf2 pathway by metformin appears to be a key mechanism for its antioxidant and cytoprotective effects. life-science-alliance.org
Impact on Mitochondrial Bioenergetics and Function (in vitro/cellular)
Inhibition of Mitochondrial Complex I Activity
A primary and well-established molecular mechanism of metformin is the inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). mdpi.comelifesciences.orgfrontiersin.org This inhibition has been observed in numerous in vitro and cellular models and is considered a central event that triggers many of metformin's downstream effects, including the activation of AMPK. mdpi.commdpi.com Metformin glycinate, specifically, has been reported to inhibit the mitochondrial respiratory chain in the liver. medchemexpress.com
The inhibition of Complex I by metformin leads to a decrease in NADH oxidation, a reduction in the proton gradient across the inner mitochondrial membrane, and a lower rate of oxygen consumption. frontiersin.org Consequently, this compromises the synthesis of ATP, leading to an altered cellular energy state. mdpi.comfrontiersin.org
In intact cells, metformin has been shown to act slowly, with its inhibitory effects on Complex I becoming apparent at micromolar concentrations over a period of hours. nih.gov The inhibition in intact cells is partial, typically plateauing at around 40% of the maximum velocity (Vmax). nih.gov This contrasts with studies on isolated mitochondria or isolated Complex I, where millimolar concentrations of metformin are required to elicit a rapid and more complete inhibition. nih.gov
The inhibitory effect of metformin on Complex I has been demonstrated in various cell types, including cancer cells. In human cancer cells, metformin's inhibition of mitochondrial complex I activity leads to a reduction in cellular respiration. elifesciences.org This forces cancer cells to rely more heavily on glycolysis for survival, and under conditions of glucose deprivation, it can induce cell death. elifesciences.org The accumulation of the cationic metformin molecule within the mitochondria is thought to be driven by the mitochondrial membrane potential. elifesciences.org
Table 4: Characteristics of Metformin's Inhibition of Mitochondrial Complex I
| Model | Metformin Concentration | Onset of Action | Extent of Inhibition | Reference |
| Intact Cells | Micromolar (µM) | Slow (hours) | Partial (~40% of Vmax) | nih.gov |
| Isolated Mitochondria / Complex I | Millimolar (mM) | Rapid | Can be complete | nih.gov |
| Skeletal Muscle Cells (in vitro) | Suprapharmacological (mM) | Not Specified | Inhibition of Complex I | frontiersin.org |
| Human Cancer Cells | Not Specified | Not Specified | Inhibition of Complex I activity and cellular respiration | elifesciences.org |
Modulation of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPD)
Metformin glycinate's parent compound, metformin, has been shown to non-competitively inhibit mitochondrial glycerol-3-phosphate dehydrogenase (mGPD), a key enzyme in the glycerophosphate shuttle. nih.gov This inhibition leads to a shift in the hepatocellular redox state, specifically an increase in the cytosolic NADH/NAD+ ratio, which in turn reduces the conversion of lactate (B86563) and glycerol (B35011) to glucose, thereby decreasing hepatic gluconeogenesis. nih.govnih.gov Studies on metformin demonstrate that this inhibition of mGPD is a key mechanism for its glucose-lowering effects. nih.govnih.gov
In preclinical models using rats, both acute and chronic low-dose metformin treatment effectively reduced endogenous glucose production while increasing the cytosolic redox state and decreasing the mitochondrial redox state. nih.gov Further research using antisense oligonucleotides to knock down hepatic mGPD in rats produced a phenotype similar to that of chronic metformin treatment and nullified metformin's effects on the cytosolic redox state, plasma glucose, and endogenous glucose production. nih.gov These findings were also replicated in whole-body mGPD knockout mice. nih.gov The inhibition of mGPD by metformin appears to be a direct action, as demonstrated in cell-free assays. researchgate.net This mechanism is considered a primary contributor to the therapeutic effect of metformin in type 2 diabetes. mdpi.com
| Model System | Key Finding | Reference |
| Rat Hepatocytes | Metformin inhibited glucose production from lactate and glycerol. | nih.gov |
| Rats (in vivo) | Acute metformin treatment increased liver glycerol-3-phosphate levels. | nih.gov |
| Rats with hepatic mGPD knockdown | The glucose-lowering effects of metformin were abolished. | nih.gov |
| Whole-body mGPD knockout mice | Replicated findings from rat models, confirming mGPD as a key target. | nih.gov |
Research on Cellular Uptake and Transport Mechanisms
Role of Organic Cation Transporters (OCTs) in Cellular Entry (in vitro)
The cellular uptake of metformin, a cation at physiological pH, is highly dependent on specific transporter proteins. scirp.org In vitro studies have identified Organic Cation Transporters (OCTs) as the primary facilitators of metformin's entry into cells, particularly hepatocytes. pharmacytimes.com OCT1, encoded by the gene SLC22A1, is prominently expressed on the basolateral membrane of hepatocytes and plays a crucial role in the hepatic uptake of metformin. frontiersin.org OCT3 is also involved in this process. scirp.org
Given that metformin glycinate is a salt of metformin, it is expected to utilize the same transport mechanisms. The expression levels of these transporters are a key determinant of the intracellular concentration of the drug. For instance, the high expression of OCT1 in the liver leads to an accumulation of metformin within hepatocytes at concentrations 3 to 5 times higher than in the portal vein. mdpi.com The function of these transporters can be influenced by other drugs, which can act as inhibitors or inducers, potentially altering metformin's efficacy. pharmacytimes.com For example, in vitro studies have shown that proton pump inhibitors can inhibit OCT-mediated metformin uptake in a concentration-dependent manner. plos.org
| Transporter | Location | Role in Metformin Uptake | Reference |
| OCT1 (SLC22A1) | Hepatocytes, Intestinal Epithelium | Primary transporter for hepatic uptake | frontiersin.org |
| OCT2 (SLC22A2) | Kidney | Primarily involved in renal excretion | nih.gov |
| OCT3 (SLC22A3) | Widely distributed, including liver | Contributes to hepatic and peripheral uptake | nih.gov |
Comparative Analysis of Transport Kinetics with Parent Metformin in Cellular Systems
Metformin glycinate has been reported to exhibit more rapid absorption and reach higher plasma concentrations compared to metformin hydrochloride. google.com This suggests potential differences in transport kinetics. While specific in-vitro comparative studies on the transport kinetics of metformin glycinate versus metformin hydrochloride in cellular systems expressing specific transporters are not extensively detailed in the provided search results, the observed in vivo differences imply that the glycinate salt may influence the efficiency of transport. google.com One patent suggests that metformin glycinate translocates GLUT4 more efficiently than metformin hydrochloride. google.com
The transport of metformin itself is a complex process. It is a hydrophilic cation, and its passive diffusion across cell membranes is limited. scirp.org Therefore, its movement relies on transporter-mediated processes. In red blood cells, which lack the relevant active transporters, metformin transport appears to be a passive process driven by concentration differences. d-nb.info However, in key target tissues like the liver, active transport by OCTs is the dominant mechanism. Differences in the formulation, such as the glycinate salt, could potentially affect the drug's interaction with these transporters or its paracellular movement, leading to the observed pharmacokinetic advantages. scirp.orggoogle.com
Cellular and Subcellular Effects
Research on Autophagy Induction in Cellular Models
Metformin has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, in various cell models. medchemexpress.commedchemexpress.com This induction is often linked to the activation of AMP-activated protein kinase (AMPK). dovepress.comijbs.com For instance, in gastric cancer cells, metformin was found to induce beclin1-dependent autophagy through the AMPK-mTOR signaling pathway. dovepress.com Similarly, in MIN6 pancreatic β-cells, metformin induced autophagy via an AMPK-dependent mechanism. ijbs.com
However, the role of metformin-induced autophagy can be context-dependent. In glucose-deprived H4IIE hepatocellular carcinoma cells, metformin was found to suppress autophagy while promoting apoptosis. e-dmj.org This suggests that the effect of metformin on autophagy can be influenced by the cellular energy status and cell type. Metformin glycinate, by regulating the expression of autophagy-related proteins through AMPK activation and mTOR signaling inhibition, has also been reported to induce autophagy in renal cell carcinoma models. medchemexpress.com The induction of autophagy is considered one of the molecular mechanisms contributing to the therapeutic effects of metformin and its derivatives. dovepress.com
| Cell Line | Effect of Metformin | Signaling Pathway | Reference |
| Gastric Cancer Cells | Induced autophagy | AMPK-mTOR | dovepress.com |
| MIN6 Pancreatic β-cells | Induced autophagy | AMPK-dependent | ijbs.com |
| H4IIE Hepatocellular Carcinoma Cells (glucose-deprived) | Suppressed autophagy | AMPK and p38MAPK dependent | e-dmj.org |
| Renal Cell Carcinoma Cells | Induced autophagy | AMPK activation, mTOR inhibition | medchemexpress.com |
Modulation of Inflammatory Responses and Oxidative Stress in Cell Cultures
Metformin glycinate has demonstrated the ability to modulate inflammatory responses in various cell culture models. In palmitate-stimulated adipocytes, both metformin glycinate and metformin hydrochloride were found to attenuate the inflammatory response; however, metformin glycinate exhibited significantly greater effectiveness. google.com This enhanced anti-inflammatory effect correlated with its in vitro inhibitory activity on a specific kinase, suggesting this kinase's role in the pro-inflammatory response induced by palmitate. google.com Furthermore, in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), metformin glycinate treatment led to a reduction in the expression of pro-inflammatory cytokines including pro-interleukin-1β (proIL-1β), tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-12 (B1171171) (IL-12). google.com Interestingly, metformin glycinate was also shown to inhibit the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages activated by LPS and IFN-γ. google.com
Regarding oxidative stress, metformin glycinate has been shown to inhibit liver oxidative and nitrosative stress. medchemexpress.com Studies on metformin, the parent compound, provide further context. In primary human granulosa cell cultures, metformin was found to suppress oxidative stress and increase the expression of SIRT1, a protein linked to cellular protection, in an environment of induced oxidative stress. ejgm.co.uk Another study using peripheral blood mononuclear human cells showed that metformin decreased the expression of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS), while increasing the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org However, in some cell lines, such as H4II rat hepatocellular carcinoma cells, metformin treatment unexpectedly led to an increase in ROS production. frontiersin.org
Table 1: Effects of Metformin Glycinate on Inflammatory Markers in Cell Culture
Influence on Apoptosis and Proliferation in Investigational Cell Lines
Metformin glycinate has been shown to inhibit the growth of cancer cells and induce apoptosis. google.commedchemexpress.com In vitro studies indicate that metformin glycinate can induce tumor cell autophagy and inhibit the growth of renal cell carcinoma. medchemexpress.com
Research on metformin provides broader insights into its effects on apoptosis and proliferation. In breast cancer cell lines MCF-7 and MDA-MB-231, metformin reduced cell viability and induced apoptosis. jbiochemtech.com Specifically, it induced apoptosis in 2.1% of MCF-7 cells and 22.1% of MDA-MB-231 cells. jbiochemtech.com Further investigation in MCF-7 cells revealed that metformin-induced apoptosis was associated with an increase in p53 expression, a decrease in procaspase-9, and the cleavage of PARP, a substrate of caspase-3. frontiersin.org However, in some contexts, metformin has been observed to inhibit apoptosis. For instance, in three different pancreatic cancer cell lines, metformin inhibited gemcitabine-induced cell death. jcancer.org
The influence of metformin on cell proliferation is also cell-type dependent. In osteoblast-like cell lines (MC3T3E1 and UMR106), metformin led to a dose-dependent increase in cell proliferation. core.ac.uk Conversely, in various cancer cell lines including MCF-7, MCF-7/DX, A549, CCRF/CEM, and THP-1, metformin decreased cell proliferation. nih.gov In CD4+ T lymphocytes, metformin was found to restrain cell proliferation by arresting the cell cycle in the S/G2 phase. mdpi.com Similarly, in the SKM-1 cell line, metformin inhibited cell proliferation by causing a G0/G1 cell cycle arrest. mdpi.com
Table 2: Influence of Metformin on Apoptosis and Proliferation in Various Cell Lines
Effects on Ceramide Metabolism in Adipocytes
Metformin glycinate has been shown to impact ceramide metabolism in adipocytes. google.com Specifically, treatment with metformin glycinate, but not metformin hydrochloride, significantly reduced ceramide C16:0 levels in L1 adipocytes. google.com This suggests a unique effect of the glycinate salt on this aspect of lipid metabolism. The ability of metformin glycinate to lower ceramide levels is a key aspect of its mechanism of action. google.com
Studies on metformin have also highlighted its role in regulating lipid metabolism in adipose tissue. In diet-induced insulin-resistant rats, metformin treatment decreased ceramide and diacylglycerol (DAG) levels in both subcutaneous and visceral adipose tissues. nih.gov This reduction in bioactive lipids was associated with improved insulin (B600854) sensitivity. nih.gov In primary rat adipocytes, metformin was found to reduce insulin-induced lipogenesis. mdpi.com
Interactions with Immune Signaling Pathways (e.g., STING, MAVS) in vitro
Recent research suggests that metformin can interact with key immune signaling pathways. Molecular docking analyses have indicated that metformin has the potential to bind to critical proteins within the Stimulator of Interferon Genes (STING) and Mitochondrial Antiviral-Signaling (MAVS) pathways. medicinescience.orgresearchgate.net These pathways are crucial for innate immune responses to viral and bacterial infections. medicinescience.org The analysis showed moderate binding affinities of metformin to key immune regulators such as MAVS, STING, IRF3, IRF7, TBK1, and NF-κB. researchgate.net
In the context of cancer cells, metformin has been shown to activate the cGAS/STING signaling pathway in gastric cancer by inhibiting AKT phosphorylation. nih.gov This activation was found to be mediated by the transcription factor SOX2. nih.gov Furthermore, in STK11 mutant lung cancer cells, metformin was found to enhance the stabilization of STING and the activation of its downstream signaling pathway. researchgate.net These findings suggest that metformin can modulate immune responses through its interaction with these critical signaling cascades.
Table 3: Predicted Binding Affinities of Metformin with Proteins in STING and MAVS Pathways
Comparative Mechanistic Studies with Metformin Hydrochloride in Cellular and Biochemical Assays
Comparative studies have revealed distinct mechanistic differences between metformin glycinate and metformin hydrochloride at the cellular level. While both formulations were found to be equally potent in reducing basal and glucagon-induced glucose production in hepatocytes from non-diabetic mice and humans, metformin glycinate demonstrated a faster phosphorylation of AMP-activated protein kinase (AMPK) and its substrate acetyl-CoA carboxylase (ACC). nih.gov
In hepatocytes from obese/diabetic db/db mice, metformin glycinate showed a stronger reduction of glucagon-induced glucose output and more sustained AMPK phosphorylation compared to metformin hydrochloride. nih.gov Importantly, pretreatment with metformin glycinate enhanced insulin sensitization, as indicated by increased phosphorylation of AKT (Ser473), in hepatocytes from both db/db mice and humans. nih.gov
Further differentiating the two salts, metformin glycinate treatment resulted in a significantly greater accumulation of the insulin receptor β subunit (IRβ) on the cell membrane compared to metformin hydrochloride. google.com As previously mentioned, metformin glycinate, but not metformin hydrochloride, significantly reduced ceramide C16:0 levels in L1 adipocytes. google.com Additionally, in a model of inflammation-induced hyperglycemia, metformin glycinate was able to reduce hyperglycemic levels in C2C12 myotubes, an effect not observed with metformin hydrochloride. google.com These findings collectively suggest that metformin glycinate may possess a distinct and potentially more favorable mechanistic profile compared to metformin hydrochloride in certain cellular contexts. google.comnih.gov
Table 4: Comparative Effects of Metformin Glycinate and Metformin Hydrochloride in Cellular Assays
Pharmacokinetic and Pharmacodynamic Investigations Pre Clinical/theoretical Focus
In Vitro Metabolic Stability and Metabolite Identification Research (e.g., liver microsomes)
In vitro metabolic stability assays are fundamental in preclinical drug development to predict the hepatic clearance of a compound. nuvisan.com These studies typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nuvisan.comevotec.com The primary goal is to determine the compound's intrinsic clearance (CLint) and predict its metabolic fate in the body. nuvisan.com The process monitors the degradation of the compound over time, allowing for the calculation of key pharmacokinetic parameters like the metabolic half-life (t1/2). nuvisan.comevotec.com Quantification is generally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com
While specific in vitro metabolic stability data for metformin (B114582) glycinate (B8599266) in liver microsomes is not extensively detailed in published literature, studies on its parent compound, metformin, consistently show that it does not undergo significant hepatic metabolism. docsdrive.com A major portion of metformin is excreted unchanged. docsdrive.com Research into metformin's metabolic profile has increasingly focused on the role of gut microbiota. medsci.org Studies have shown that metformin treatment can alter the gut microbiome, leading to changes in the relative abundance of microbial metabolites. medsci.orgfrontiersin.org For instance, metabolomics studies have identified changes in the levels of various amino acids, such as glycine (B1666218), serine, and threonine, following metformin administration, suggesting that metabolic pathways influenced by gut bacteria may play a role. frontiersin.org Metabolite identification studies are crucial for understanding the complete disposition of a drug, and for metformin, this includes characterizing metabolites produced by non-hepatic pathways. admescope.comuni-muenchen.de
Table 1: Representative Parameters from In Vitro Metabolic Stability Assays This table outlines the typical parameters measured in metabolic stability studies using liver microsomes, which would be applicable to the investigation of metformin glycinate.
| Parameter | Description | Typical Methodology |
| Incubation Matrix | Subcellular fractions containing metabolic enzymes. | Liver Microsomes, S9 Fraction, Hepatocytes nuvisan.comadmescope.com |
| Cofactor | Required to initiate enzymatic reactions, primarily for Phase I metabolism. | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) evotec.com |
| Half-Life (t½) | The time required for the concentration of the compound to decrease by half. | Measurement of compound depletion over time via LC-MS/MS nuvisan.com |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Calculated from the rate of drug disappearance in the in vitro system nuvisan.comevotec.com |
| Metabolite Profiling | Identification and characterization of metabolic products. | Analysis of incubation samples using high-resolution mass spectrometry admescope.comresearchgate.net |
Theoretical Permeability and Transport Characteristics (e.g., in silico, Caco-2 models)
The intestinal permeability of a drug is a critical determinant of its oral bioavailability. In vitro models, such as Caco-2 cell monolayers, and in silico computational tools are standard methods for predicting this characteristic. researchgate.netfrontiersin.org The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, making it a valuable tool for transport studies. researchgate.netunc.edu
Investigations using Caco-2 cells have shown that metformin's transport is complex. Studies indicate that approximately 90% of metformin is transported via a saturable, paracellular process, with the remaining 10% moving through a transcellular route involving transporters. researchgate.net The apparent permeability (Papp) of metformin across Caco-2 monolayers has been observed to be concentration-dependent, decreasing as the donor concentration increases, which provides further evidence for a saturable transport mechanism. researchgate.net For example, one study reported the Papp for metformin decreased from 4.7 ± 0.2 nm/s at a 10 µM concentration to 2.1 ± 0.3 nm/s at a 5 mM concentration. researchgate.net
In silico modeling has been employed to further understand the transport of metformin. These computational approaches can predict the affinity of metformin for specific transporters, such as the human organic cation transporter 1 (hOCT1), and analyze the functional impact of genetic variants on drug transport. frontiersin.org Such models provide a theoretical framework for interpreting the variability in drug response and understanding the structural basis for drug-transporter interactions. frontiersin.orgumsha.ac.ir While these studies have focused on metformin, the findings are directly relevant to understanding the permeability and transport of metformin glycinate, as the active moiety responsible for transport is metformin itself.
Table 2: Summary of Metformin Permeability Findings in Caco-2 Models
| Finding | Observation | Implication | Source(s) |
| Primary Transport Route | Predominantly paracellular (approx. 90%) | Transport occurs mainly between the cells of the intestinal lining. | researchgate.net |
| Transport Kinetics | Saturable process | Involves specific transporter proteins that can become saturated at high concentrations. | researchgate.net |
| Apparent Permeability (Papp) | Decreases with increasing drug concentration. | Confirms the involvement of a saturable transport mechanism. | researchgate.net |
| Transporter Involvement | Apical uptake by transporter proteins. | Active processes are involved in moving the drug into intestinal cells. | researchgate.netfrontiersin.org |
| Effect of Enhancers | Permeability can be increased by certain excipients (e.g., sodium lauryl sulphate). | Formulation can significantly influence the absorption of metformin. | researchgate.net |
Receptor Binding and Ligand Affinity Studies (in vitro)
The pharmacodynamic effects of metformin, and by extension metformin glycinate, are mediated through its interaction with various molecular targets. In vitro binding assays and in silico molecular docking are key research methodologies used to identify these targets and quantify the binding affinity.
A primary target of metformin is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net Molecular docking analyses have predicted that metformin interacts with the γ subunit of AMPK. researchgate.net Subsequent biophysical assays, such as fluorescence spectroscopy, have confirmed a strong binding interaction between metformin and the AMPK γ subunit. researchgate.net In addition to AMPK, molecular docking studies have explored metformin's affinity for other proteins. These studies revealed moderate binding affinities for key immune regulators, including MAVS, STING, IRF3, and RIG-I, with binding energies (ΔG) reported to be in the range of -4.5 to -5.5 kcal/mol. medicinescience.org
Another identified target is Microtubule Affinity Regulating Kinase 4 (MARK4). In silico docking showed that metformin has a significant binding affinity for MARK4, with a calculated score of -6.9 kcal/mol. mdpi.com This was substantiated by in vitro fluorescence binding assays, which determined a binding constant (Ka) of 0.6 × 10^6 M−1. mdpi.com Furthermore, studies have shown that metformin can modulate insulin (B600854) receptor binding. Research on erythrocytes from diabetic patients demonstrated that metformin treatment led to a significant increase in the number of low-affinity insulin receptors, which is associated with improved insulin sensitivity. nih.govnih.gov
Table 3: Reported Binding Affinities of Metformin to Various Molecular Targets
| Target Protein | Research Method | Finding | Source(s) |
| AMPK (γ subunit) | Molecular Docking, Fluorescence Spectroscopy | Strong binding interaction confirmed. | researchgate.net |
| Immune Regulators (e.g., MAVS, STING) | Molecular Docking | Moderate binding affinity (ΔG: -4.5 to -5.5 kcal/mol). | medicinescience.org |
| MARK4 | Molecular Docking | Significant binding affinity (ΔG: -6.9 kcal/mol). | mdpi.com |
| MARK4 | Fluorescence Binding Assay | Binding Constant (Ka) of 0.6 × 10^6 M−1. | mdpi.com |
| Insulin Receptor | Erythrocyte Binding Assay | Increases the number of low-affinity binding sites. | nih.govnih.gov |
Investigational Absorption and Distribution Profiles in Non-Human Models (research methodologies)
The study of absorption and distribution in non-human models is essential for characterizing the pharmacokinetic profile of a new drug formulation. For metformin glycinate, preclinical research and patent literature suggest advantageous properties compared to the widely used metformin hydrochloride salt. google.comgoogle.com Specifically, metformin glycinate is reported to exhibit more rapid absorption, which leads to higher plasma concentrations and potentially better bioavailability. google.com Studies in diabetic Wistar rats have shown that metformin glycinate produces a more pronounced hypoglycemic effect than metformin hydrochloride, which may be attributed to its improved absorption profile. google.com
Methodologies to investigate absorption and distribution in animal models are well-established. Single-pass intestinal perfusion in rats is a technique used to measure drug absorption directly from different segments of the intestine (e.g., duodenum, jejunum, ileum). nih.gov This method has been used to show that metformin's permeability is highest in the duodenum. nih.gov
Once absorbed, the distribution of metformin into various tissues has been quantified in rodent models using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and positron emission tomography (PET) with radiolabeled metformin. plos.org These studies have consistently shown that metformin does not distribute evenly throughout the body. Following administration in mice, metformin accumulates at significantly higher concentrations in the liver, kidney, and intestine compared to the plasma. plos.orgmdpi.com For example, a study in C57BL/6 mice found that steady-state concentrations of metformin were approximately 3-fold higher in the liver and 6-fold higher in the kidney relative to plasma levels. plos.org In contrast, metformin concentration in the brain was found to be low, at about 20% of the plasma level. plos.org These distribution patterns are crucial for understanding both the therapeutic actions and tissue-specific effects of the drug.
Table 4: Representative Tissue Distribution of Metformin in Male C57BL/6 Mice Data shows steady-state concentrations after 30 days of treatment with 4 mg/ml metformin in drinking water.
| Tissue | Metformin Concentration (ng/ml or ng/g) | Tissue-to-Plasma Ratio | Source |
| Plasma | ~1,100 ng/ml | 1.0 | plos.org |
| Liver | ~3,300 ng/g | ~3.0 | plos.org |
| Kidney | ~6,600 ng/g | ~6.0 | plos.org |
| Muscle | ~1,500 ng/g | ~1.4 | plos.org |
| Brain | ~220 ng/g | ~0.2 | plos.org |
Theoretical and Investigational Applications in Disease Models Non Clinical/conceptual
Research on Potential Modulatory Effects in Metabolic Pathways (cellular/pre-clinical models)
In cellular and pre-clinical models, metformin (B114582) glycinate (B8599266) has been investigated for its ability to modulate key metabolic pathways. A primary mechanism of action is the inhibition of the mitochondrial respiratory chain, which leads to the activation of AMP-activated protein kinase (AMPK). medchemexpress.com This activation is a critical event that influences cellular energy homeostasis.
Research has shown that metformin glycinate's effects on metabolic pathways extend beyond AMPK activation. For instance, it has been observed to inhibit the expression of interleukin-10 (IL-10) in macrophages activated by lipopolysaccharide (LPS) and interferon-gamma (INF-γ). google.com Furthermore, studies have indicated that metformin glycinate can influence glucose and lipid metabolism. In preclinical models using IRS2 knockout mice, metformin glycinate has been shown to reduce fasting serum leptin levels, body weight, and both serum and adipose triglyceride levels. google.com
A key area of investigation is the compound's impact on cellular bioenergetics. mdpi.com By perturbing the ratios of NAD/NADH and ATP/AMP, metformin can affect a wide range of enzymatic activities and signaling pathways that are dependent on the cell's redox and energy balance. mdpi.com This fundamental action on cellular metabolism underlies many of its observed effects in various disease models.
The modulation of metabolic pathways by metformin is also linked to its influence on the gut microbiota. nih.gov Studies have shown that metformin can alter the composition and functional activities of the gut microbiota, leading to changes in the production of short-chain fatty acids (SCFAs) and the metabolism of glucose and bile acids. nih.gov These alterations can have systemic effects on the host's metabolism.
Table 1: Investigated Modulatory Effects of Metformin Glycinate on Metabolic Pathways
| Metabolic Pathway/Process | Observed Effect in Pre-clinical/Cellular Models | Key Molecular Target/Mediator | References |
| Cellular Energy Homeostasis | Inhibition of mitochondrial respiratory chain, leading to increased AMP/ATP ratio | Mitochondrial Complex I | medchemexpress.com |
| AMPK Signaling | Activation of AMPK | AMPK | medchemexpress.commdpi.com |
| Inflammatory Signaling | Inhibition of IL-10 expression in activated macrophages | IL-10 | google.com |
| Lipid Metabolism | Reduction of serum and adipose triglyceride levels | Not fully elucidated | google.com |
| Glucose Metabolism | Translocation of GLUT4 | GLUT4 | google.com |
| Gut Microbiota | Alteration of gut microbiota composition and function | Gut microbiota | nih.gov |
| Bile Acid Metabolism | Modulation of the bile acid pool | Farnesoid X receptor | nih.gov |
Investigational Role in Cancer Biology (pre-clinical mechanistic research, not therapeutic efficacy)
The potential role of metformin in cancer biology has been a subject of intense preclinical research. These investigations focus on the molecular mechanisms by which metformin may influence cancer cell behavior, rather than its efficacy as a therapeutic agent.
In vitro studies have demonstrated that metformin can inhibit the proliferation of various cancer cell lines. waocp.orgnih.gov For example, it has been shown to inhibit the growth of esophageal cancer cells in a time- and dose-dependent manner. e-crt.org This anti-proliferative effect is often associated with the induction of cell cycle arrest and apoptosis. waocp.orgnih.gov
The molecular mechanisms underlying these effects are multifaceted. Metformin has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia (CLL) cells and inhibit their entry into the cell cycle. oncotarget.com This is accompanied by a decrease in the expression of proteins associated with survival and proliferation. oncotarget.com In some cancer cell lines, metformin-induced apoptosis is linked to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. nih.gov For instance, in esophageal cancer cells, metformin has been found to activate caspase 3 and increase the expression of the pro-apoptotic protein Bim. nih.gov
Furthermore, research suggests that metformin can induce autophagy in tumor cells. medchemexpress.com In renal cell carcinoma models, metformin glycinate was found to regulate the expression of autophagy-related proteins by activating AMPK and inhibiting the mTOR signaling pathway, leading to tumor cell autophagy. medchemexpress.com
A significant area of investigation is the impact of metformin on the energy metabolism of cancer cells. Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. oncotarget.com Metformin's ability to inhibit mitochondrial respiratory complex I directly interferes with the energy production of cancer cells. mdpi.commdpi.com
This inhibition leads to a state of energetic stress, characterized by a decrease in ATP production and an increase in the AMP/ATP ratio. nih.gov In response, cancer cells may attempt to adapt by upregulating glycolysis and other metabolic pathways to compensate for the energy deficit. nih.gov However, if the cancer cells are unable to adapt to this metabolic stress, it can lead to cell death. nih.gov
The cytotoxicity of metformin in cancer cells has been shown to be enhanced under low glucose conditions. plos.org When glucose levels are high, cancer cells can compensate for metformin-induced inhibition of oxidative phosphorylation by increasing glycolysis. plos.org However, in low glucose environments, this compensatory mechanism is diminished, leading to a greater reduction in ATP levels and increased cell death. plos.org
Research has also explored the effects of metformin on specific metabolic enzymes in cancer cells. For example, in esophageal cancer cells, metformin has been shown to decrease the expression of pyruvate (B1213749) kinase muscle isozyme 2 (PKM2), a key enzyme in glycolysis that is often upregulated in cancer. e-crt.org
Table 2: Investigational Effects of Metformin on Cancer Cell Biology (In Vitro)
| Biological Process | Observed Effect in Cancer Cell Lines | Associated Molecular Mechanisms | References |
| Cellular Proliferation | Inhibition of cell growth | Induction of cell cycle arrest | waocp.orgnih.govoncotarget.com |
| Apoptosis | Induction of programmed cell death | Activation of caspases, modulation of pro- and anti-apoptotic proteins | medchemexpress.comnih.govoncotarget.com |
| Autophagy | Induction of autophagy | Activation of AMPK, inhibition of mTOR signaling | medchemexpress.com |
| Energy Metabolism | Inhibition of mitochondrial respiration, reduction of ATP levels | Inhibition of Complex I | mdpi.commdpi.comnih.gov |
| Glycolysis | Modulation of glycolytic enzyme expression (e.g., PKM2) | Inhibition of PI3K/AKT/mTOR pathway | e-crt.org |
Cellular Proliferation and Apoptosis Mechanisms (in vitro)
Theoretical Applications in Antiviral Research (in vitro models)
Recent in vitro studies have explored the theoretical potential of metformin and its derivatives as antiviral agents. Research has shown that metformin glycinate can inhibit the replication of SARS-CoV-2 in Vero E6 cells. researchgate.netnih.govnih.gov This inhibitory effect was observed after 48 hours of exposure to the drug, with no significant cytotoxicity at concentrations up to 100 µM. researchgate.netnih.gov The study also demonstrated that metformin glycinate increased the survival rates of cells infected with different SARS-CoV-2 variants of interest, including alpha, delta, and epsilon. researchgate.netnih.gov
The proposed antiviral mechanisms of metformin are multifaceted and primarily target host cellular pathways that are essential for viral replication. researchgate.netmdpi.com By activating AMPK, metformin can deplete the cellular energy reserves that viruses rely on for their replication. researchgate.netmdpi.com Furthermore, metformin's inhibition of the mTOR pathway can limit the synthesis of viral proteins. researchgate.netmdpi.com It is also suggested that metformin may interfere with the viral life cycle by impacting lipid metabolism. mdpi.com
The antiviral effects of metformin are not limited to SARS-CoV-2. In vitro and in vivo studies have indicated that metformin can inhibit the infection of a diverse range of viruses, including influenza A virus (IAV), hepatitis C virus (HCV), hepatitis B virus (HBV), human papillomavirus (HPV), herpes simplex virus (HSV), human immunodeficiency virus (HIV), and rotavirus. mdpi.com
Development of Novel Research Tools and Chemical Probes Utilizing Metformin Glycinate
While specific examples of metformin glycinate being used to develop novel research tools or chemical probes are not extensively documented in the provided search results, the concept of using small molecules like metformin glycinate for such purposes is a recognized strategy in chemical biology. chemicalprobes.org Chemical probes are small-molecule reagents that are used to study the function of proteins and other biological targets in cells and organisms. chemicalprobes.org
The development of chemical probes often involves modifying a known bioactive molecule to incorporate a reactive group or a reporter tag. clivechunglab.com For instance, a metformin glycinate derivative could be synthesized with an alkyne or azide (B81097) group to allow for "click chemistry" reactions. This would enable researchers to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the metformin glycinate probe. Such probes could then be used in activity-based protein profiling (ABPP) experiments to identify the direct binding partners of metformin glycinate within the cell. clivechunglab.com
By identifying the cellular targets of metformin glycinate, these chemical probes could provide valuable insights into its mechanisms of action and help to uncover new biological roles for this compound. This knowledge could, in turn, facilitate the development of more selective and potent modulators of the identified targets for therapeutic purposes.
Conceptualization of Prodrug and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems is an active area of research aimed at improving the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. nih.gov This approach can be used to enhance drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as to target drugs to specific tissues or cells.
While specific prodrugs of metformin glycinate are not detailed in the provided search results, the concept of creating prodrugs of metformin has been explored. For instance, the oral absorption of some prodrugs is mediated by intestinal transporters such as the proton-coupled peptide transporter 1 (PepT1) or the sodium-dependent neutral amino acid transporter (ATB0,+). nih.gov By attaching a promoiety that is recognized by these transporters, it may be possible to enhance the intestinal absorption of metformin.
Targeted delivery systems for metformin are also being investigated to improve its therapeutic index and reduce side effects. nih.govbiomedgrid.com These systems include micro- and nanoparticle formulations, hydrogels, and microneedles. nih.govglobalresearchonline.net For example, gastroretentive delivery systems have been developed to prolong the residence time of metformin in the stomach, which could potentially enhance its absorption in the upper small intestine. biomedgrid.com
In the context of cancer therapy, targeted delivery systems could be designed to selectively deliver metformin to tumor cells. This could be achieved by decorating nanoparticles with ligands that bind to receptors that are overexpressed on the surface of cancer cells. Such an approach could increase the concentration of metformin at the tumor site while minimizing its exposure to healthy tissues, thereby enhancing its anti-cancer effects and reducing systemic toxicity.
Design Principles for Enhanced Research Uptake
The effective use of metformin glycinate in research, particularly in preclinical and in vitro disease models, is contingent upon its efficient uptake and bioavailability. The inherent properties of metformin, being a hydrophilic and positively charged molecule at physiological pH, can limit its passive diffusion across biological membranes. innovareacademics.in Consequently, several design principles have been conceptualized to enhance its research utility.
A primary strategy revolves around increasing the lipophilicity of the parent compound. frontiersin.orgresearchgate.net Enhanced lipophilicity is intended to improve the molecule's permeability and facilitate passive transcellular absorption. frontiersin.org This approach has been explored through the creation of various metformin prodrugs, which are inactive derivatives designed to convert into the active metformin molecule under biological conditions. researchgate.net For instance, research into lipophilic sulfenamide (B3320178) and sulfonamide prodrugs of metformin has demonstrated the potential for better absorption and bioavailability. frontiersin.orgresearchgate.net
Another critical design principle is the targeting of specific cellular transport mechanisms. The apical membrane of intestinal enterocytes expresses di- and tripeptide transporters, such as PepT1. innovareacademics.in Designing metformin conjugates that can be recognized and transported by these systems is a promising strategy to enhance intestinal absorption. innovareacademics.in Similarly, for research targeting the central nervous system, prodrugs could be engineered to utilize specific transporters expressed at the blood-brain barrier (BBB), such as the L-type amino acid transporter 1 (LAT1), to improve brain uptake. nih.gov
Furthermore, the stability of the compound in systemic circulation is a key consideration for targeted delivery. nih.gov For applications requiring metformin to act at a specific site, such as a tumor or the brain, the prodrug must be stable enough to travel through the bloodstream without premature cleavage. nih.gov The release of active metformin should ideally be triggered by enzymes or physiological conditions specific to the target tissue. nih.gov The physical characteristics of the compound are also important; metformin glycinate has been noted to possess favorable rheological properties, which can be advantageous for handling and formulation in a research setting. google.comgoogle.com
Bioreversible Conjugation Strategies for Research Purposes
Bioreversible conjugation is a specific prodrug strategy where the active drug, in this case, metformin, is temporarily linked to another chemical moiety (a promoiety) to improve its characteristics for research applications. The linkage is designed to be cleaved in a predictable manner in a biological environment, releasing the parent drug. researchgate.net For metformin glycinate, the glycine (B1666218) molecule itself represents a salt formation rather than a covalent conjugate. scielo.org.mx However, the principles of bioreversible conjugation using amino acids like glycine are highly relevant for creating advanced research tools based on the metformin structure.
A central goal of this strategy is to create a pharmacologically inactive derivative that can overcome a specific barrier, such as poor membrane permeability. researchgate.net The conjugation of a drug to an amino acid like glycine can enhance solubility without negatively impacting its partitioning ability, which is crucial for absorption. tandfonline.comtandfonline.com For example, studies on other drugs like naproxen (B1676952) have shown that a glycine conjugate can increase aqueous solubility and enhance dissolution rates. tandfonline.com This principle can be applied to metformin to create research compounds with tailored physicochemical properties.
The "bioreversible" aspect relies on the strategic design of the chemical bond linking the drug and the promoiety. This bond is intended to be stable during storage and administration but labile to enzymatic or chemical hydrolysis in vivo. nih.gov For instance, a conjugate could be designed with a linker, such as a dipeptide of glycine and leucine, that is susceptible to cleavage by specific enzymes present in the body, allowing for a controlled release of the active agent. nih.gov This allows for targeted delivery; a conjugate could be designed to remain intact through the upper gastrointestinal tract and release metformin only upon reaching a different environment, such as the colon, as demonstrated conceptually with naproxen-glycine conjugates. tandfonline.comtandfonline.com
For research purposes, this allows for precise investigation of metformin's effects on specific tissues or cell types. By conjugating metformin to a targeting moiety, such as triphenyl phosphine (B1218219) (TPP+) for mitochondrial targeting, researchers can study its site-specific mechanisms of action, like the inhibition of the mitochondrial respiratory chain. nih.govmedchemexpress.com The design of these conjugates involves careful selection of the promoiety and the type of chemical linkage to ensure that the release of metformin occurs at the desired rate and location, thereby providing a powerful tool for non-clinical and conceptual disease model investigations. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Design and Synthesis of Advanced Metformin (B114582) Glycinate (B8599266) Analogs with Modified Research Properties
A significant avenue for future research lies in the design and synthesis of novel analogs of metformin glycinate. The parent compound, metformin, has been the subject of numerous structural modification studies aiming to enhance efficacy, improve safety profiles, or introduce new therapeutic activities. jneonatalsurg.comjneonatalsurg.com These efforts have demonstrated that modifications to the biguanide (B1667054) backbone can lead to derivatives with enhanced biological properties. jneonatalsurg.com
Future work could focus on several strategies for creating advanced metformin glycinate analogs:
Modification of the Biguanide Core: Systematic changes to the core biguanide structure of metformin, while retaining the glycinate counter-ion, could modulate its physicochemical and pharmacological properties.
Amino Acid Conjugation: The glycinate moiety itself represents a form of amino acid conjugation. Research could be expanded to synthesize and evaluate a series of metformin-amino acid conjugates, using different amino acids to potentially improve transport, cellular uptake, or target specificity. researchgate.net The purpose of one such study was to enhance the oral bioavailability of metformin by incorporating various amino acid residues. researchgate.net
Metal Complexes: Biguanides are excellent ligands for transition metals. nih.gov The synthesis of metal complexes involving metformin glycinate could yield compounds with novel activities, as has been explored for metformin itself in areas like cancer treatment and antimicrobial applications. nih.govmdpi.com For instance, incorporating glycine (B1666218) into an oxovanadium(IV)-metformin structure resulted in water-soluble complexes with DNA-binding abilities. nih.gov
Research into novel metformin analogs has already yielded compounds with promising characteristics in preclinical studies. jneonatalsurg.comjneonatalsurg.com Applying these synthetic strategies to metformin glycinate could produce a new generation of research compounds with tailored properties.
Table 1: Examples of Synthesized Metformin Analogs and Their Reported Properties
| Analog Name | Modification Strategy | Reported Research Findings | Reference(s) |
| TZD-Met | Structural modification of the biguanide backbone. | Showed superior glycemic control and AMPK activation compared to metformin in mice. | jneonatalsurg.comjneonatalsurg.com |
| SFBG | Structural modification of the biguanide backbone. | Demonstrated the highest enhancement in glucose uptake in L6 myotubes and HepG2 cells. | jneonatalsurg.comjneonatalsurg.com |
| Metformin-Amino Acid Derivatives (e.g., with Phenylalanine, Proline) | Incorporation of amino acid residues via a glycolic acid spacer. | Certain derivatives showed higher anti-hyperglycemic activity in diabetic rat models compared to metformin. | researchgate.net |
| Oxovanadium(IV) Complexes with Metformin-Derived Schiff Bases | Coordination of metformin derivatives to a metal center (Vanadium). | Reduced blood glucose levels by up to 75% and decreased total cholesterol in diabetic mice. | nih.gov |
Future studies should focus on the pharmacokinetic profiles and long-term metabolic outcomes of these new analogs to establish their potential. jneonatalsurg.com
Integration with "Omics" Technologies for Comprehensive Biological System Analysis (e.g., metabolomics, proteomics)
The full biological impact of metformin glycinate remains to be mapped. "Omics" technologies, such as metabolomics and proteomics, offer powerful tools for a comprehensive, system-level analysis of its effects. nih.gov These approaches can provide an unbiased snapshot of the global changes in metabolites and proteins within a biological system following treatment, offering insights beyond a single target or pathway. nih.gov
Future research integrating omics with metformin glycinate could:
Elucidate Pharmacodynamics: Metabolomics can identify distinct metabolic signatures associated with the drug's efficacy and mechanism of action. nih.gov Studies on metformin have already revealed alterations in various metabolic pathways, including those of amino acids (glutamate, glycine, serine) and one-carbon metabolism. ahajournals.orgplos.orgaging-us.com Investigating how metformin glycinate, with its own glycine component, perturbs these pathways would be a critical area of study.
Identify Novel Biomarkers: By comparing the proteomic and metabolomic profiles of responders and non-responders, researchers can identify biomarkers that predict therapeutic response. mdpi.com This is a key aspect of moving towards personalized medicine. nih.gov
Uncover Multi-organ Crosstalk: The systemic effects of metformin are complex, involving the liver, gut, muscle, and other tissues. mdpi.com Multi-omics approaches can help decipher the intricate interplay between these organs in response to metformin glycinate.
Explore Gut Microbiome Interactions: The gut microbiome is known to play a substantial role in the therapeutic effects of metformin. mdpi.com Integrated omics, including microbiomics, can uncover how metformin glycinate specifically shapes the gut microbial community and its metabolic output. nih.gov Deep learning frameworks have already been used to find new associations between metformin and gut microbiota. researchgate.net
Table 2: Selected Metabolites and Pathways Influenced by Metformin as Identified by Omics Studies
| Metabolite/Pathway | Omics Technology | Biological Context/Finding | Reference(s) |
| Glycine, Serine, and Threonine Metabolism | Metabolomics, Proteomics | Identified as a significantly perturbed pathway in liver tissues of MetS model rats. | plos.org |
| Glutamate (B1630785) Metabolism | Metabolomics | Metformin modifies glutamine metabolism and reduces glutamate accumulation. | mdpi.com |
| Branched-Chain Amino Acids (BCAAs) | Metabolomics | Levels are associated with T2D and cardiovascular disease, providing a potential pathway for investigation. | nih.gov |
| 1,5-Anhydroglucitol (1,5-AG) | Metabolomics | Associated with the glucose-lowering effect in response to metformin administration. | nih.gov |
| One-Carbon Metabolism | Metabolomics | Metformin was found to impair one-carbon metabolism in a manner similar to antifolate chemotherapy drugs. | aging-us.com |
The careful design of studies that combine metformin glycinate interventions with deep phenotyping using omics technologies will be essential for building a holistic understanding of its biological action. diabetesjournals.org
Advanced Computational Modeling for Deeper Mechanism Elucidation and Prediction
Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides a powerful in silico framework for investigating drug-target interactions at an atomic level. acs.org While metformin's mechanisms have been studied computationally, applying these tools specifically to metformin glycinate can help elucidate its unique binding characteristics and predict novel targets. nih.govinderscience.com
Future computational research on metformin glycinate should include:
Comparative Docking Studies: Performing docking simulations of both metformin glycinate and metformin hydrochloride against known and putative targets. This could reveal differences in binding affinity, energy, and conformation, potentially explaining variations in biological activity. nih.gov
Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of metformin glycinate within a protein's binding pocket over time, providing insights into the stability of the interaction and induced conformational changes in the target protein. acs.orgbiorxiv.org
Virtual Screening for New Targets: Chemoinformatics approaches can be used to screen large databases of proteins to identify previously unknown potential targets for metformin glycinate. nih.gov This method has successfully identified putative targets for metformin, such as the epigenetic modifier KDM6A/UTX. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): Hybrid computational methods can be used to study the electronic structure and chemical reactivity of the drug-target complex, which is particularly relevant for understanding enzymatic inhibition mechanisms. nih.gov
Table 3: Examples of Predicted Metformin Targets and Docking Scores from In Silico Studies
| Putative Protein Target | Computational Method | Predicted Binding Energy/Score | Potential Implication | Reference(s) |
| KDM6A/UTX (H3K27me3 demethylase) | Molecular Docking & MD | -6.5 kcal/mol | Epigenetic regulation, aging | nih.gov |
| KDM4C/JMJD2C (H3K9me3 demethylase) | Molecular Docking & MD | -5.7 kcal/mol | Epigenetic regulation | nih.gov |
| Acetylcholinesterase (AChE) | Molecular Docking | -5.4 kcal/mol | Novel target for Alzheimer's Disease | acs.org |
| Transforming growth factor (TGF)-beta receptor I kinase | Molecular Docking | -4.7 kcal/mol | Anti-cancer signaling pathway | plos.org |
| Mitochondrial Glycerophosphate Dehydrogenase (GPD2) | Molecular Docking | Not specified | Inhibition of gluconeogenesis (as a copper complex) | biorxiv.orgbiorxiv.org |
These computational approaches can generate testable hypotheses, guiding and accelerating wet-lab experimental validation and potentially leading to a more rational design of new therapies. biorxiv.org
Exploration of Unconventional Biological Targets and Pathways (in vitro/in silico)
Research on metformin is increasingly revealing biological effects that extend beyond its well-established role in glucose metabolism, pointing toward unconventional molecular targets and pathways. nih.govmdpi.com A key future direction is to investigate whether metformin glycinate shares these targets or possesses a distinct profile of activity, which could be explored through in vitro and in silico methods.
Promising areas for exploration include:
Epigenetic Modifiers: Metformin has been shown to directly inhibit the H3K27me3 demethylase KDM6A/UTX, suggesting a direct link to the epigenetic machinery of aging. nih.gov Investigating the interaction of metformin glycinate with this and other chromatin-modifying enzymes is a high-priority research avenue.
Lysosomal Pathways: Recent evidence indicates that lysosomes are a key site of metformin action. It may act on lysosomal targets such as endosomal Na+/H+ exchangers and the lysosomal pathway that activates AMPK. mdpi.com Lysosomal dysfunction is a hallmark of many neurodegenerative diseases, making this a particularly intriguing area for repurposing research. mdpi.com
Direct Reaction with Metabolites: A recent study detected adducts formed from the direct reaction of metformin and glucose, which were identified as previously unknown metabolites. nih.gov The formation of these "metformose" compounds suggests an alternative biological behavior and that the glucose-related substructure could alter cellular transport and targeting. nih.gov Whether metformin glycinate undergoes similar reactions is an open and important question.
Inflammatory Pathways: Metformin can suppress inflammatory responses, in part by downregulating the Receptor for Advanced Glycation End Products (RAGE) and the subsequent NF-κB signaling pathway. nih.gov Given that metformin itself has anti-glycation properties, exploring the enhanced potential of metformin glycinate in this context is warranted. mdpi.com
The discovery that metformin glycinate can reduce SARS-CoV-2 viral load in vitro and in vivo has already highlighted its potential against unconventional targets, in this case related to viral replication or host response. diabetesjournals.orgnih.gov Further screening against a wide range of biological targets will be crucial to fully understand its therapeutic landscape.
Development of Novel Assay Systems for Metformin Glycinate Research
To accelerate and refine research on metformin glycinate and its analogs, the development and application of novel assay systems are essential. Traditional assays can be labor-intensive and may not be suitable for high-throughput screening.
Future advancements in assay technology will be critical:
High-Throughput Quantification: The development of high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the rapid and non-radioactive quantification of metformin in biological samples. nih.govresearchgate.net These methods, which can have cycle times as short as 30 seconds per sample, are crucial for supporting large-scale studies, such as transporter inhibition assays and pharmacokinetic screens of new analogs. nih.gov
Microfluidic "Lab-on-a-Chip" Devices: Miniaturized platforms, such as the CeLab device developed for C. elegans research, allow for the automated, high-throughput analysis of various traits like lifespan and reproduction in a whole organism. biorxiv.org Because these chips require very small volumes, they are ideal for screening compounds like metformin glycinate and its derivatives, enabling complex biological questions to be addressed with greater efficiency. biorxiv.org
Advanced Cell-Based Assays: Developing more sophisticated cell-based assays is needed to probe specific mechanistic questions. For example, using fluorescently labeled antibodies and confocal microscopy to quantify GLUT4 translocation provides a direct visual readout of a key downstream effect of metformin action. jneonatalsurg.com Similar assays could be designed to monitor lysosomal function, mitochondrial respiration, or the activity of specific signaling pathways in real-time in response to metformin glycinate.
Green Chemistry-Based Assays: New spectrophotometric methods using 96-microwell plates have been developed for metformin quantification that are greener, faster, and suitable for handling a large number of samples for quality control purposes, an approach that is also valuable in a research context. nih.gov
By leveraging these advanced assay systems, researchers can conduct more efficient and comprehensive investigations into the pharmacology of metformin glycinate, from initial compound screening to detailed mechanistic studies in whole organisms.
Q & A
Q. What pharmacokinetic advantages does metformin glycinate offer over metformin hydrochloride, and how are these properties methodologically validated?
Metformin glycinate exhibits faster absorption and higher bioavailability compared to metformin hydrochloride. Pharmacokinetic studies using ion-exchange synthesis (to isolate free metformin) and crystallization techniques demonstrate its rapid absorption (detectable plasma levels within 7.8 minutes) and extended half-life (2.6 hours) . Randomized trials in healthy volunteers confirm these properties through plasma concentration-time curves and tolerability assessments .
Q. How does metformin glycinate reduce glycated hemoglobin (A1C) in drug-naive type 2 diabetes mellitus (T2DM) patients, and what trial designs validate this effect?
In randomized, double-blind, placebo-controlled trials, metformin glycinate reduced A1C by ≥1% in 60% of patients versus 10% in placebo groups after 2 months. Key methods include:
- Inclusion criteria : Newly diagnosed T2DM patients (A1C 7–9%, BMI 25–34.9 kg/m²) .
- Intervention : Titrated dosing (1,050.6 mg/day for 1 month, then twice daily) with standardized diets .
- Outcome measures : A1C assays with low intra-assay variability (CV <5%) and euglycemic-hyperinsulinemic clamps for insulin sensitivity .
Q. What standardized methodologies are used to assess insulin sensitivity in metformin glycinate trials?
The euglycemic-hyperinsulinemic clamp is the gold standard. Key steps:
- Maintain blood glucose at 5 mmol/L via variable glucose infusion.
- Measure glucose disposal rate (M-value) under steady-state hyperinsulinemia (~40 mU/m²/min).
- Limitations: Does not distinguish hepatic vs. peripheral insulin sensitivity, which may explain null findings in some trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in metformin glycinate’s reported effects on hepatic vs. peripheral insulin sensitivity?
Discrepancies arise from clamp limitations and tissue-specific mechanisms. Proposed solutions:
- Complementary assays : Use tracer dilution (e.g., [6,6-²H₂]glucose) to quantify hepatic glucose production .
- Tissue biopsies : Measure AMPK activation in liver vs. muscle tissues .
- Meta-analysis : Pool data from clamp-based and indirect calorimetry studies to identify confounders (e.g., baseline insulin resistance severity) .
Q. What sample size considerations are critical for metformin glycinate trials in heterogeneous T2DM populations?
- Power calculation : For a 1% A1C reduction (α=0.05, power=80%), n=20–30 per group suffices in homogeneous cohorts (e.g., drug-naive Mexicans) .
- Heterogeneity adjustment : Stratify by covariates (e.g., baseline A1C, BMI) using adaptive trial designs .
- Real-world data : Use propensity score matching to address confounding in observational studies .
Q. How do synthesis methods for metformin glycinate impact its clinical efficacy and tolerability?
Synthesis via ion-exchange column (to remove HCl) and glycine co-crystallization reduces gastrointestinal side effects by avoiding acidic degradation. Key quality controls:
- Purity assays : NMR/HPLC to confirm glycinate:metformin stoichiometry .
- Dissolution testing : Simulate intestinal pH (6.8) to validate rapid dissolution .
- Stability studies : Monitor hygroscopicity and degradation under accelerated conditions (40°C/75% RH) .
Contradictions and Limitations
Q. Why do some trials report no improvement in peripheral insulin sensitivity with metformin glycinate despite A1C reduction?
- Mechanistic focus : Metformin primarily targets hepatic AMPK, reducing gluconeogenesis without altering peripheral glucose uptake .
- Clamp limitations : The clamp’s hyperinsulinemic state may mask hepatic effects .
- Population bias : Studies in drug-naive patients may lack power to detect subtle peripheral changes .
Q. What long-term safety data are lacking for metformin glycinate, and how can future studies address these gaps?
- Unstudied risks : Anemia (linked to metformin’s B12 interference) and lactic acidosis .
- Proposed designs : Extend trials to 12+ months with quarterly hemoglobin/B12 monitoring .
- Real-world cohorts : Link electronic health records to track rare adverse events (e.g., CKD progression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
